Methyl 4-oxocycloheptanecarboxylate
Overview
Description
Terlipressin acetate is a synthetic analogue of vasopressin, an endogenous neurohormone that acts as a vasoconstrictor. It is primarily used to treat bleeding caused by esophageal varices and to improve kidney function in adults with hepatorenal syndrome. Terlipressin acetate is a prodrug of lypressin (lysine vasopressin), which means it is metabolized into its active form in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of terlipressin acetate involves the chemical modification of vasopressin. The process typically includes the addition of three glycyl residues to the N-terminus of lysine vasopressin. This modification enhances the stability and selectivity of the compound for the V1 receptor .
Industrial Production Methods: Industrial production of terlipressin acetate involves several steps:
Synthesis of the Active Pharmaceutical Ingredient (API): The API is synthesized through a series of chemical reactions, including peptide coupling and purification.
Formulation: The API is then formulated into a suitable dosage form, such as a lyophilized powder for injection. .
Lyophilization: The formulated solution is freeze-dried to produce a stable, sterile product that can be reconstituted before administration.
Chemical Reactions Analysis
Types of Reactions: Terlipressin acetate undergoes several types of chemical reactions, including:
Hydrolysis: The compound is hydrolyzed in the body to release the active form, lysine vasopressin.
Oxidation and Reduction: These reactions can occur during the synthesis and storage of the compound, affecting its stability and efficacy.
Common Reagents and Conditions:
Peptide Coupling Reagents: Used in the synthesis of the API.
Stabilizers: Such as leucine, methionine, and cysteine, are added to improve the stability of the drug solution.
Major Products Formed:
Scientific Research Applications
Mechanism of Action
Terlipressin acetate acts as a vasopressin receptor agonist, primarily targeting the V1 receptors on vascular smooth muscle cells. Upon administration, terlipressin acetate is metabolized to lysine vasopressin, which binds to the V1 receptors, causing vasoconstriction. This leads to a reduction in portal venous pressure and improved renal perfusion . The exact molecular pathways involved include the activation of protein kinase C and the subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
Vasopressin: The endogenous hormone that terlipressin acetate is modeled after.
Desmopressin: Another synthetic analogue of vasopressin, primarily used to treat diabetes insipidus and bedwetting.
Felypressin: A synthetic vasopressin analogue used as a vasoconstrictor in dental anesthesia.
Comparison:
Properties
IUPAC Name |
methyl 4-oxocycloheptane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-12-9(11)7-3-2-4-8(10)6-5-7/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HARDIFNYOCNPTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455729 | |
Record name | METHYL 4-OXOCYCLOHEPTANECARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17607-00-0 | |
Record name | METHYL 4-OXOCYCLOHEPTANECARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Oxo-cycloheptanecarboxylic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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